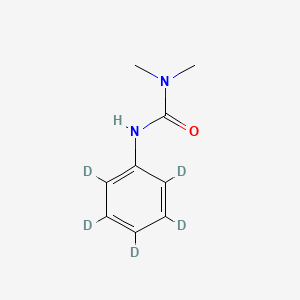

Fenuron-d5

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1-dimethyl-3-(2,3,4,5,6-pentadeuteriophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-11(2)9(12)10-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,10,12)/i3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOYNJXVWVNOOJ-DKFMXDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)N(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fenuron-d5: A Technical Guide to its Application in Environmental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Fenuron-d5 in Environmental Monitoring

Fenuron, a phenylurea herbicide, has been utilized for the control of broad-leaved weeds and woody plants.[1][2] Its mode of action involves the inhibition of photosynthesis in target plant species.[3][4] However, due to its high water solubility and moderate persistence in soil, Fenuron is considered an environmental contaminant with a significant potential for leaching into groundwater, posing a risk to aquatic ecosystems and potentially to human health.[1][4]

Accurate and precise quantification of Fenuron in environmental matrices such as water, soil, and sediment is crucial for monitoring its environmental fate and for regulatory compliance. The complexity of these matrices, however, presents analytical challenges, including signal suppression or enhancement in mass spectrometry-based methods. To overcome these "matrix effects," a robust analytical technique known as isotope dilution mass spectrometry (IDMS) is employed. This is where this compound plays a critical role.

This compound is a stable isotope-labeled (SIL) internal standard of Fenuron. Specifically, it is 1,1-dimethyl-3-(phenyl-d5)urea, where the five hydrogen atoms on the phenyl ring have been replaced by deuterium atoms. This seemingly minor structural modification results in a molecule that is chemically identical to Fenuron in its behavior during sample preparation and chromatographic separation, yet is distinguishable by its higher mass in a mass spectrometer. By adding a known amount of this compound to a sample at the beginning of the analytical workflow, it serves as an internal proxy to correct for any losses of the target analyte during extraction and to compensate for matrix-induced variations in the instrument's response. This ensures a higher degree of accuracy and precision in the final quantitative results.

Physicochemical Properties of Fenuron and this compound

A comparative summary of the key physicochemical properties of Fenuron and its deuterated analog, this compound, is presented in Table 1. The primary difference lies in their molecular weights, which is the basis for their differentiation in mass spectrometric analysis.

| Property | Fenuron | This compound |

| Chemical Name | 1,1-Dimethyl-3-phenylurea | 1,1-Dimethyl-3-(phenyl-d5)urea |

| CAS Number | 101-42-8 | 1219802-06-8 |

| Molecular Formula | C₉H₁₂N₂O | C₉H₇D₅N₂O |

| Molecular Weight | 164.20 g/mol | 169.24 g/mol |

| Appearance | White to off-white solid | Solid |

| Water Solubility | 3.85 g/L at 25°C[5] | Not explicitly available, but expected to be very similar to Fenuron |

| Synonyms | Fenidin, Dybar, PDU[6] | Fenuron D5 (phenyl D5) |

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The use of this compound in environmental analysis is predicated on the principle of isotope dilution mass spectrometry. This technique is a highly accurate method for the quantitative analysis of compounds in complex matrices. The logical workflow of this methodology is depicted in the following diagram.

Figure 1: Logical workflow of Isotope Dilution Mass Spectrometry (IDMS) for the quantification of Fenuron using this compound.

Experimental Protocol: Quantification of Fenuron in Water Samples using this compound and LC-MS/MS

The following is a representative experimental protocol for the quantitative analysis of Fenuron in water samples, employing this compound as an internal standard. This protocol is a composite based on established methods for pesticide analysis in environmental matrices.

Materials and Reagents

-

Fenuron (analytical standard)

-

This compound (internal standard)

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

-

Glass fiber filters (1.0 µm)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringes and syringe filters (0.22 µm)

Preparation of Standard Solutions

-

Primary Stock Solutions (1000 µg/mL):

-

Accurately weigh approximately 10 mg of Fenuron and this compound into separate 10 mL volumetric flasks.

-

Dissolve and dilute to the mark with methanol.

-

-

Intermediate Stock Solutions (10 µg/mL):

-

Pipette 100 µL of each primary stock solution into separate 10 mL volumetric flasks.

-

Dilute to the mark with methanol.

-

-

Working Standard Mixture (for calibration curve):

-

Prepare a series of calibration standards by spiking appropriate volumes of the Fenuron intermediate stock solution into volumetric flasks and diluting with a mixture of water and methanol (e.g., 50:50, v/v) to achieve concentrations ranging from 0.1 to 100 ng/mL.

-

Spike each calibration standard with a constant concentration of this compound (e.g., 10 ng/mL) from the this compound intermediate stock solution.

-

Sample Preparation and Extraction

The workflow for sample preparation and extraction is outlined in the diagram below.

Figure 2: Experimental workflow for the extraction of Fenuron from water samples.

LC-MS/MS Instrumental Analysis

The following table provides typical instrumental parameters for the analysis of Fenuron and this compound. These parameters may require optimization based on the specific instrumentation used.

| Parameter | Setting |

| Liquid Chromatography (LC) | |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Tandem Mass Spectrometry (MS/MS) | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Desolvation Temperature | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

| Multiple Reaction Monitoring (MRM) Transitions | |

| Analyte | Precursor Ion (m/z) |

| Fenuron | 165.1 |

| This compound | 170.1 |

Data Analysis and Quantification

-

Calibration Curve:

-

For each calibration standard, calculate the ratio of the peak area of Fenuron to the peak area of this compound.

-

Plot a calibration curve of the peak area ratio (y-axis) versus the concentration of Fenuron (x-axis).

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is typically considered acceptable.

-

-

Quantification of Fenuron in Samples:

-

For each environmental sample, calculate the ratio of the peak area of Fenuron to the peak area of this compound.

-

Using the equation from the calibration curve, calculate the concentration of Fenuron in the reconstituted sample extract.

-

Finally, account for the initial sample volume and the final reconstitution volume to determine the concentration of Fenuron in the original water sample, typically reported in µg/L or ng/L.

Concentration in original sample (µg/L) = (Concentration in extract (ng/mL) x Final reconstitution volume (mL)) / Initial sample volume (L)

-

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of the herbicide Fenuron in complex environmental matrices. Its use as an internal standard in isotope dilution mass spectrometry effectively mitigates the challenges posed by matrix effects and variations in sample recovery, thereby ensuring high-quality data for environmental monitoring and risk assessment. The detailed protocol provided in this guide serves as a comprehensive resource for researchers and scientists involved in the analysis of phenylurea herbicides and other environmental contaminants.

References

- 1. epa.gov [epa.gov]

- 2. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 3. epa.gov [epa.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Determination of phenylurea herbicides in aqueous samples using partitioned dispersive liquid-liquid microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to Fenuron-d5: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenuron-d5, an isotopically labeled form of the herbicide Fenuron, serves as a critical internal standard for analytical and research applications. Its unique deuterated structure allows for precise quantification in complex matrices, making it an invaluable tool in environmental monitoring, metabolic studies, and agricultural research. This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of this compound, complete with detailed experimental methodologies and visualizations to support advanced research endeavors.

Chemical Structure and Properties

This compound is a phenylurea herbicide in which the five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic substitution results in a molecule with a higher molecular weight than its non-labeled counterpart, Fenuron, which is essential for its use in mass spectrometry-based analytical methods.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| Chemical Name | 1,1-dimethyl-3-(phenyl-d5)urea | N/A |

| Synonyms | N,N-Dimethyl-N'-(phenyl-2,3,4,5,6-d5)urea | [1] |

| CAS Number | 1219802-06-8 | [1] |

| Molecular Formula | C₉H₇D₅N₂O | N/A |

| Molecular Weight | 169.24 g/mol | [1] |

| Appearance | Solid | N/A |

| Isotopic Enrichment | ≥98 atom % D | N/A |

Table 2: Physicochemical Properties of Fenuron (Unlabeled)

| Property | Value | Reference |

| Molecular Weight | 164.20 g/mol | [2] |

| Melting Point | 133-134 °C | N/A |

| Water Solubility | 3.85 g/L at 25 °C | [2] |

| Stability | Stable under neutral pH; hydrolyzes in acidic and basic media | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be adapted from general methods for the preparation of phenylurea herbicides, particularly from patented methods for deuterated analogs. The following protocol is a representative method based on the reaction of a deuterated aniline precursor with a dimethylcarbamoyl chloride.

Objective: To synthesize this compound via the reaction of aniline-d5 with dimethylcarbamoyl chloride.

Materials:

-

Aniline-d5

-

Dimethylcarbamoyl chloride

-

Triethylamine (or another suitable base)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Column chromatography setup (if necessary for purification)

Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve aniline-d5 (1.0 eq) and triethylamine (1.2 eq) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Addition of Reagent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of dimethylcarbamoyl chloride (1.1 eq) in anhydrous diethyl ether to the stirred reaction mixture via the dropping funnel over a period of 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by TLC.

-

Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

-

Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, ²H-NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Analytical Workflow for Quantification of Fenuron in Environmental Samples using this compound

This compound is primarily used as an internal standard for the quantification of Fenuron in various matrices. The following workflow outlines a typical procedure for the analysis of water samples.

Objective: To quantify the concentration of Fenuron in a water sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Materials:

-

Water sample

-

This compound internal standard solution of known concentration

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18 reversed-phase)

Methodology:

-

Sample Preparation:

-

Filter the water sample through a 0.45 µm filter to remove particulate matter.

-

Spike a known volume of the filtered water sample with a precise amount of the this compound internal standard solution.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by deionized water.

-

Load the spiked water sample onto the conditioned SPE cartridge.

-

Wash the cartridge with deionized water to remove interfering substances.

-

Elute the analyte (Fenuron) and the internal standard (this compound) with a suitable organic solvent, such as acetonitrile or methanol.

-

-

Sample Analysis by LC-MS/MS:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

-

Perform chromatographic separation on a C18 column using a gradient elution with a mobile phase consisting of water and acetonitrile (both containing 0.1% formic acid).

-

Detect and quantify Fenuron and this compound using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Select specific precursor-to-product ion transitions for both analytes.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of Fenuron to the peak area of this compound against the concentration of Fenuron standards.

-

Calculate the concentration of Fenuron in the original water sample using the calibration curve and the known concentration of the added this compound internal standard.

-

Visualizations

Logical Relationship of Phenylurea Herbicide Synthesis

The synthesis of phenylurea herbicides, including this compound, generally follows a convergent synthetic strategy. The core urea linkage is formed by the reaction of an isocyanate with an amine.

Caption: General synthetic pathways to this compound.

Experimental Workflow for Herbicide Analysis

The analytical workflow for quantifying herbicides like Fenuron in environmental samples using an isotopically labeled internal standard involves several key steps from sample collection to data analysis.

Caption: Standard workflow for Fenuron analysis using this compound.

Mode of Action: Inhibition of Photosystem II

While not a signaling pathway in the traditional sense of intracellular signal transduction, the mechanism of action for Fenuron and other phenylurea herbicides is a well-characterized biochemical pathway. These herbicides inhibit photosynthesis by blocking the electron transport chain in Photosystem II (PSII).

Caption: Inhibition of electron transport in Photosystem II by Fenuron.

Conclusion

This compound is an essential tool for the accurate and reliable quantification of the herbicide Fenuron. Its well-defined chemical properties and predictable behavior make it an ideal internal standard for sophisticated analytical methodologies. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and scientists to incorporate this compound into their studies, ensuring high-quality data in environmental and agricultural research. The understanding of its mode of action further contextualizes its environmental relevance.

References

An In-depth Technical Guide to the Synthesis of Deuterated Fenuron

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for deuterated Fenuron, a phenylurea herbicide. The incorporation of deuterium, a stable isotope of hydrogen, into the Fenuron molecule is a critical technique for a variety of scientific applications, including its use as an internal standard in pesticide residue analysis and for studying its metabolic fate and environmental impact. This document details the synthetic methodologies for preparing Fenuron deuterated at the N,N-dimethyl group (Fenuron-d6) and on the phenyl ring (Fenuron-d5), complete with experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Introduction

Fenuron, chemically known as 1,1-dimethyl-3-phenylurea, is a herbicide that functions by inhibiting photosynthesis.[1][2] Isotopic labeling with deuterium (²H or D) provides a powerful tool for researchers.[3] Deuterated analogs of molecules are chemically identical to their non-deuterated counterparts but have a higher mass, which allows for their sensitive and selective detection by mass spectrometry.[4] This property is particularly valuable in isotope dilution mass spectrometry, a quantitative analytical technique that relies on the addition of a known amount of an isotopically labeled standard to a sample to accurately determine the concentration of the unlabeled analyte.[5]

This guide focuses on two primary deuterated isotopologues of Fenuron:

-

Fenuron-d6: Deuterium atoms replace the six hydrogen atoms of the two methyl groups.

-

This compound: Deuterium atoms replace the five hydrogen atoms of the phenyl ring.

Synthesis of Fenuron-d6

The most direct and efficient synthesis of Fenuron-d6 involves the reaction of phenyl isocyanate with deuterated dimethylamine. A key patent describes a method that avoids the use of hazardous and difficult-to-handle dimethylamine gas by utilizing its hydrochloride salt.[5][6]

Reaction Pathway

The synthesis proceeds via the reaction of phenyl isocyanate with dimethylamine-d6 hydrochloride in the presence of an organic base, such as triethylamine, in an aprotic solvent like dichloromethane.[5][6] The base deprotonates the dimethylamine-d6 salt in situ, allowing the resulting deuterated dimethylamine to react with the isocyanate.

Experimental Protocol

The following protocol is adapted from the procedure described in patent CN106008276A.[6]

-

Preparation: Under a nitrogen atmosphere, suspend dimethylamine-d6 hydrochloride (1.0 eq) in dichloromethane.

-

Addition of Phenyl Isocyanate: Stir the suspension for 10 minutes, then slowly add a solution of phenyl isocyanate (0.83 eq) in dichloromethane.

-

Addition of Base: Continue stirring for 20 minutes, then slowly add a solution of triethylamine (1.66 eq) in dichloromethane.

-

Reaction: Allow the reaction to proceed at 20°C for 16 hours.

-

Work-up: Add water to the reaction mixture and extract with dichloromethane (3 x 20 mL). Wash the combined organic layers with water and saturated brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and recrystallize the crude product from dichloromethane to obtain Fenuron-d6 as colorless crystals.

Quantitative Data

| Parameter | Value | Reference |

| Starting Materials | Phenyl Isocyanate, Dimethylamine-d6 Hydrochloride, Triethylamine | [6] |

| Solvent | Dichloromethane | [6] |

| Reaction Time | 16 hours | [6] |

| Reaction Temperature | 20°C | [6] |

| Yield | 88% (for a related deuterated phenylurea) | [5] |

| Isotopic Purity | >98% (typical for commercially available deuterated reagents) | |

| Characterization | NMR, Mass Spectrometry |

Synthesis of this compound

The synthesis of this compound, where the phenyl ring is deuterated, requires a different strategy starting with a deuterated phenyl precursor. The most straightforward approach involves the use of commercially available phenyl-d5 isocyanate.[7]

Reaction Pathway

The synthesis of this compound is analogous to the non-deuterated and d6-deuterated versions. It involves the reaction of phenyl-d5 isocyanate with non-deuterated dimethylamine. The use of dimethylamine hydrochloride and a base is also applicable here to avoid handling dimethylamine gas.

While commercially available, phenyl-d5 isocyanate can also be synthesized in the laboratory from deuterated precursors. Common methods for the synthesis of isocyanates that can be adapted for the deuterated analog include:

-

Phosgenation of Aniline-d5: The reaction of aniline-d5 with phosgene or a phosgene equivalent like triphosgene is a standard method for isocyanate synthesis.[1]

-

Curtius Rearrangement: This reaction involves the thermal or photochemical rearrangement of a benzoyl-d5 azide, which can be prepared from benzoic acid-d5.[8][9]

-

Hofmann Rearrangement: This method converts benzamide-d5 to phenyl-d5 isocyanate via treatment with bromine and a strong base.[3][10]

-

Schmidt Reaction: The reaction of benzoic acid-d5 with hydrazoic acid in the presence of a strong acid can also yield phenyl-d5 isocyanate.[11][12]

Experimental Protocol (Proposed)

This proposed protocol is based on the synthesis of Fenuron-d6 and standard procedures for the reaction of isocyanates with amines.

-

Preparation: Under a nitrogen atmosphere, suspend dimethylamine hydrochloride (1.2 eq) in dichloromethane.

-

Addition of Phenyl-d5 Isocyanate: Stir the suspension for 10 minutes, then slowly add a solution of phenyl-d5 isocyanate (1.0 eq) in dichloromethane.

-

Addition of Base: Continue stirring for 20 minutes, then slowly add a solution of triethylamine (2.0 eq) in dichloromethane.

-

Reaction: Allow the reaction to proceed at room temperature for 16-24 hours.

-

Work-up: Add water to the reaction mixture and extract with dichloromethane. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by recrystallization or column chromatography.

Quantitative Data

| Parameter | Value | Reference |

| Starting Materials | Phenyl-d5 Isocyanate, Dimethylamine Hydrochloride, Triethylamine | [7] |

| Solvent | Dichloromethane (proposed) | |

| Reaction Time | 16-24 hours (estimated) | |

| Reaction Temperature | Room Temperature (estimated) | |

| Yield | High (expected based on analogous reactions) | |

| Isotopic Purity | >98 atom % D for Phenyl-d5 isocyanate | [7] |

| Characterization | NMR, Mass Spectrometry |

Data Presentation and Analysis

Accurate characterization of deuterated Fenuron is essential to confirm its identity, isotopic purity, and the position of the deuterium labels. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In the ¹H NMR spectrum of Fenuron-d6, the signal corresponding to the N,N-dimethyl protons (typically a singlet around 3.0 ppm) will be absent or significantly reduced in intensity. For this compound, the aromatic proton signals (multiplet between 7.0-7.5 ppm) will be absent.

-

²H NMR: The ²H NMR spectrum provides direct evidence of deuterium incorporation. For Fenuron-d6, a signal will be observed in the region of the dimethyl protons. For this compound, signals will appear in the aromatic region.[13]

-

¹³C NMR: The ¹³C NMR spectrum will show characteristic shifts for the carbonyl, aromatic, and methyl carbons. Deuterium coupling can lead to splitting of the carbon signals, providing further structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for determining the molecular weight and isotopic distribution of a compound.

-

Molecular Ion Peak: The molecular weight of non-deuterated Fenuron is 164.20 g/mol .[14] The molecular ion peak for Fenuron-d6 will be observed at m/z 170, and for this compound at m/z 169.

-

Isotopic Distribution: High-resolution mass spectrometry (HRMS) can be used to analyze the isotopic distribution of the molecular ion peak.[4][15] This allows for the determination of the isotopic purity and the detection of any partially deuterated species. The theoretical isotopic distribution can be calculated and compared to the experimental data to assess the efficiency of the deuteration.[16]

| Compound | Molecular Formula | Exact Mass | Expected m/z [M+H]⁺ |

| Fenuron | C₉H₁₂N₂O | 164.09496 | 165.1022 |

| This compound | C₉H₇D₅N₂O | 169.12631 | 170.1336 |

| Fenuron-d6 | C₉H₆D₆N₂O | 170.13258 | 171.1399 |

Conclusion

The synthesis of deuterated Fenuron, specifically Fenuron-d6 and this compound, is achievable through well-established chemical reactions. The key to these syntheses is the use of appropriately deuterated starting materials. The methods described in this guide provide a solid foundation for the preparation of these valuable analytical standards. For researchers and scientists in drug development and environmental analysis, the ability to synthesize and characterize these deuterated compounds is crucial for conducting accurate and reliable quantitative studies. The provided experimental protocols and data, along with the visual representations of the synthetic pathways, offer a comprehensive resource for the successful synthesis and analysis of deuterated Fenuron.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PHENYL-D5 ISOCYANATE | 83286-56-0 [amp.chemicalbook.com]

- 7. PHENYL ISOCYANATE (PHENYL-D5, 98%) | Eurisotop [eurisotop.com]

- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 9. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Schmidt reaction - Wikipedia [en.wikipedia.org]

- 12. byjus.com [byjus.com]

- 13. mzCloud – Fenuron [mzcloud.org]

- 14. Fenuron | C9H12N2O | CID 7560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Buy Isoproturon-d6 | 217487-17-7 [smolecule.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Fenuron-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenuron-d5 is the deuterated analog of Fenuron, a broad-spectrum phenylurea herbicide. The incorporation of deuterium atoms into the phenyl ring provides a valuable tool for various research applications, including metabolic studies, environmental fate analysis, and as an internal standard in quantitative mass spectrometry-based assays. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and a discussion of its mode of action.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in experimental and environmental systems.

General Properties

| Property | Value | Source |

| Chemical Name | 1,1-dimethyl-3-(phenyl-d5)urea | [1][2] |

| Synonyms | N,N-Dimethyl-N'-(phenyl-d5)urea | [3] |

| CAS Number | 1219802-06-8 | [3][4] |

| Molecular Formula | C₉H₇D₅N₂O | [4] |

| Molecular Weight | 169.24 g/mol | [3][4] |

| Isotopic Purity | 99 atom % D | [3] |

Physicochemical Data

| Property | Value | Source |

| Appearance | White to off-white solid | [4] |

| Melting Point | 133-134 °C (for non-deuterated) | [5] |

| Solubility | Slightly soluble in chloroform and methanol. The non-deuterated form has a water solubility of 3.85 g/L at 25 °C. | [6] |

| Stability | Stable under recommended storage conditions. The non-deuterated form is stable to oxidation and moisture but decomposes in boiling strong acids or bases. | [3][6] |

| Storage | Recommended storage at room temperature. | [3] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible investigation of this compound. The following sections outline key experimental procedures.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from general methods for preparing deuterated phenylurea herbicides. This reaction involves the coupling of a deuterated aniline with a dimethylcarbamoylating agent.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

Aniline-d5

-

Dimethylcarbamoyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

Standard laboratory glassware for organic synthesis under inert atmosphere

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Aniline-d5 in anhydrous THF.

-

Add an equimolar amount of triethylamine to the solution to act as a scavenger for the hydrochloric acid byproduct.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add an equimolar amount of dimethylcarbamoyl chloride dropwise to the stirred solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

-

Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Water Solubility (Adapted from OECD Guideline 105)

The flask method is suitable for substances with a solubility greater than 10⁻² g/L.[7][8]

Workflow for Solubility Determination:

References

- 1. This compound (phenyl-d5) | CAS 1219802-06-8 | LGC Standards [lgcstandards.com]

- 2. This compound (phenyl-d5) | CAS 1219802-06-8 | LGC Standards [lgcstandards.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. Fenuron D5 (phenyl D5) [a-2-s.com]

- 5. Page loading... [guidechem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. filab.fr [filab.fr]

- 8. laboratuar.com [laboratuar.com]

In-Depth Technical Guide to Fenuron-d5: A Resource for Researchers and Drug Development Professionals

An essential tool for precise quantification, Fenuron-d5 serves as a stable isotope-labeled internal standard for the analysis of the herbicide Fenuron. This guide provides comprehensive information on its manufacturers, suppliers, technical specifications, and its application in analytical methodologies.

Overview of this compound

This compound is a deuterated form of Fenuron, a phenylurea herbicide.[1] Its primary application in a research and drug development context is as an internal standard for isotope dilution analysis, a highly accurate method for quantifying the concentration of Fenuron in various matrices.[2][3] The five deuterium atoms on the phenyl ring give this compound a distinct mass-to-charge ratio from its unlabeled counterpart, allowing for its differentiation and quantification by mass spectrometry.

Manufacturers and Suppliers

A number of reputable chemical suppliers offer this compound, typically as a neat solid or in solution. Key suppliers include:

-

LGC Standards: A prominent supplier of reference materials, offering this compound in various formats.[4]

-

C/D/N Isotopes Inc.: Specializes in stable isotope-labeled compounds and provides this compound with high isotopic enrichment.[5]

-

BOC Sciences: A global supplier of a wide range of chemicals for research and development.[]

-

Analytical Standard Solutions (A2S): A manufacturer of reference materials, offering this compound as a solid.[7]

-

Qmx Laboratories: Supplies this compound as a neat compound.[8]

-

Guidechem: A platform that connects buyers with chemical manufacturers and suppliers, listing multiple sources for this compound.[9]

Technical Data

The following tables summarize the key technical specifications for this compound, compiled from various supplier data sheets.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | N,N-Dimethyl-N'-(phenyl-d5)urea | [5] |

| CAS Number | 1219802-06-8 | [5] |

| Unlabeled CAS Number | 101-42-8 | [5] |

| Molecular Formula | C₉H₇D₅N₂O | C/D/N Isotopes Inc. |

| Molecular Weight | 169.24 g/mol | [5] |

| Appearance | Solid | [7] |

| Solubility | Soluble in chloroform and methanol (slightly) | BOC Sciences |

| Storage Temperature | -20°C or room temperature, depending on the supplier and formulation. | [5] |

| Stability | Stable under recommended storage conditions. Should be re-analyzed for chemical purity after three years. | [5] |

Supplier-Specific Data

| Supplier | Product Code/Number | Purity/Isotopic Enrichment | Format |

| LGC Standards | DRE-XA13620010AL | Not specified | 100 µg/mL in Acetonitrile |

| C/D/N Isotopes Inc. | D-7083 | 99 atom % D | Neat Solid |

| Analytical Standard Solutions (A2S) | F525 | Not specified | Solid |

| Qmx Laboratories | QX148400 | Not specified | Neat Solid |

Experimental Protocols

The following is a representative experimental protocol for the quantitative analysis of Fenuron in environmental samples using this compound as an internal standard, based on established methodologies for pesticide residue analysis.

Sample Preparation: Soil

-

Sampling: Collect approximately 15 core samples of the top 15 cm of soil in a "W" pattern across the sampling area.[10]

-

Homogenization: Combine the core samples to form a composite sample and mix thoroughly.[10]

-

Extraction:

-

Weigh 10 g of the homogenized soil into a centrifuge tube.

-

Add a known amount of this compound internal standard solution.

-

Add 10 mL of acetonitrile.

-

Vortex for 1 minute.

-

Add anhydrous magnesium sulfate and sodium chloride, and shake vigorously.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Cleanup (Dispersive Solid-Phase Extraction - dSPE):

-

Take an aliquot of the acetonitrile supernatant.

-

Add it to a dSPE tube containing primary secondary amine (PSA) sorbent and C18 sorbent.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 2 minutes.

-

-

Final Preparation:

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

-

Sample Preparation: Water

-

Sampling: Collect water samples in clean glass bottles. If sampling from a tap, allow the water to run for a few minutes before collection.[10]

-

Fortification: Add a known amount of this compound internal standard solution to a measured volume of the water sample.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.

-

Load the water sample onto the SPE cartridge.

-

Wash the cartridge with deionized water to remove interferences.

-

Elute the analytes with an appropriate solvent, such as acetonitrile or methanol.

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column is typically used for the separation of phenylurea herbicides.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid to improve ionization.

-

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions for both Fenuron and this compound.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Fenuron | 165.1 | 72.1 | 46.1 |

| This compound | 170.1 | 72.1 | 46.1 |

Note: The specific m/z values may vary slightly depending on the instrument and experimental conditions.

-

Quantification: The concentration of Fenuron in the sample is determined by comparing the peak area ratio of Fenuron to this compound against a calibration curve prepared with known concentrations of both compounds.

Visualizations

Experimental Workflow for Fenuron Analysis

Caption: A generalized workflow for the analysis of Fenuron in environmental samples using this compound.

Signaling Pathway: Inhibition of Photosystem II by Phenylurea Herbicides

Caption: Mechanism of action of Fenuron, which blocks electron transport at the QB binding site in Photosystem II.

References

- 1. Fenuron | C9H12N2O | CID 7560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gas chromatography-isotope dilution mass spectrometry method validation for target pesticides in soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound (phenyl-d5) | CAS 1219802-06-8 | LGC Standards [lgcstandards.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 7. Fenuron D5 (phenyl D5) [a-2-s.com]

- 8. Qmx Laboratories - this compound(phenyl-d5)_1219802-06-8_0.01g [qmx.com]

- 9. Page loading... [guidechem.com]

- 10. How to take a sample for pesticide residue analysis - CROPNUTS Helpdesk [cropnuts.helpscoutdocs.com]

Fenuron-d5: A Comprehensive Safety Data Sheet Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety data for Fenuron-d5, a deuterated analog of the herbicide Fenuron. Given the limited availability of specific safety data for this compound, this document also includes information on the non-deuterated parent compound, Fenuron, to provide a more comprehensive understanding of its potential hazards. All data is presented with clear sourcing to aid in risk assessment and safe handling.

Section 1: Chemical and Physical Properties

This section summarizes the key physical and chemical properties of this compound and its parent compound, Fenuron. The data has been compiled from various chemical suppliers and databases.

| Property | This compound | Fenuron |

| CAS Number | 1219802-06-8[1] | 101-42-8[2][3] |

| Molecular Formula | C₉H₇D₅N₂O | C₉H₁₂N₂O[2][3] |

| Molecular Weight | 169.24 g/mol [1][4] | 164.20 g/mol [3] |

| Appearance | White to Off-White Solid[5] | White, crystalline solid[6] |

| Melting Point | 131-134°C[5] | 128 - 132 °C[7] |

| Solubility | Chloroform (Slightly), Methanol (Slightly)[5] | Water: 3.85 g/L at 25°C; Sparingly soluble in hydrocarbons.[3] |

| Stability | Stable under recommended storage conditions.[1] | Stable at neutral pH but hydrolyzed in acid and basic media. Stable toward oxidation and moisture.[3] |

Section 2: Toxicological Information

| Toxicity Endpoint | Value (for Fenuron) | Species | Reference |

| Acute Oral Toxicity (LD50) | 6400 mg/kg | Rat | [7] |

| Acute Dermal Toxicity | May be harmful if absorbed through skin. May cause skin irritation. | Not specified | [2] |

| Acute Inhalation Toxicity | May be harmful if inhaled. Causes respiratory tract irritation. | Not specified | [2] |

| Eye Irritation | Irritating to eyes. | Not specified | [2] |

| Aquatic Toxicity (LC50) | 204 mg/l - 96 h | Oncorhynchus mykiss (rainbow trout) | [7] |

Note: The toxicological properties of this compound have not been thoroughly investigated.[2][7]

Section 3: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized approach to hazard communication. While a specific GHS classification for this compound is not universally established, the classification for Fenuron provides a strong basis for its handling.

GHS Pictograms for Fenuron:

Signal Word: Warning[5]

Hazard Statements for Fenuron:

-

H319: Causes serious eye irritation.[5]

-

H361: Suspected of damaging fertility or the unborn child.[5]

-

H400: Very toxic to aquatic life.[5]

-

H410: Very toxic to aquatic life with long lasting effects.[5]

-

H411: Toxic to aquatic life with long lasting effects.[5]

Precautionary Statements for Fenuron:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

The following diagram illustrates the logical relationship for GHS classification based on available hazard information for Fenuron.

Caption: GHS Classification Workflow for Fenuron.

Section 4: Experimental Protocols

Detailed experimental protocols for the safety testing of this compound are not publicly available. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are widely used for chemical safety testing. The following are summaries of relevant OECD test guidelines that would be used to determine the acute toxicity of a substance like this compound.

OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure

This method is designed to estimate the LD50 value while minimizing the number of animals used.

Methodology:

-

Animal Selection: Healthy, young adult rodents (usually females) are used.

-

Dose Administration: A single animal is dosed at a starting level based on available information.

-

Observation: The animal is observed for signs of toxicity and mortality over a period of up to 14 days.[9]

-

Sequential Dosing:

-

If the animal survives, the next animal is dosed at a higher level.

-

If the animal dies, the next animal is dosed at a lower level.

-

-

Data Analysis: The LD50 is calculated from the results of at least 5 animals using the maximum likelihood method.

The following diagram illustrates the workflow for an acute oral toxicity study based on OECD guidelines.

Caption: Workflow for OECD Acute Oral Toxicity Testing.

OECD Test Guideline 402: Acute Dermal Toxicity

This guideline is used to assess the toxic effects of a substance applied to the skin.

Methodology:

-

Animal Selection: Rodents with healthy, intact skin are used.

-

Preparation: The fur is clipped from the dorsal area of the trunk of the test animals.

-

Application: The test substance is applied uniformly over an area of at least 10% of the total body surface area and held in contact with the skin with a porous gauze dressing for 24 hours.

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.

-

Data Analysis: The LD50 is determined, or a limit test is performed to determine if the LD50 is above a certain dose.

OECD Test Guideline 403: Acute Inhalation Toxicity

This guideline assesses the toxicity of a substance when inhaled.

Methodology:

-

Animal Selection: Typically rodents are used.

-

Exposure: Animals are exposed to the test substance as a gas, vapor, aerosol, or dust in a specially designed inhalation chamber for a defined period (usually 4 hours).

-

Concentration Monitoring: The concentration of the test substance in the chamber is monitored throughout the exposure period.

-

Observation: Animals are observed for toxic effects and mortality during and after exposure for up to 14 days.

-

Data Analysis: The LC50 (lethal concentration for 50% of animals) is determined.

Section 5: Handling and Storage

Based on the available data, the following handling and storage precautions are recommended for this compound.

Handling:

-

Avoid contact with skin and eyes.[2]

-

Provide appropriate exhaust ventilation at places where dust is formed.[2]

-

Wear suitable protective clothing, gloves, and eye/face protection.[10]

Storage:

-

Store at room temperature.[1] For long-term storage, some suppliers recommend -20°C in a freezer.[5]

Section 6: Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not let the product enter drains.[2] One suggested method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

This technical guide is intended to provide a summary of the available safety information for this compound. It is crucial for researchers and laboratory personnel to consult the most current and complete Safety Data Sheet provided by the supplier before handling this chemical and to conduct a thorough risk assessment for their specific experimental conditions.

References

- 1. Fenuron [sitem.herts.ac.uk]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 4. accustandard.com [accustandard.com]

- 5. Fenuron | C9H12N2O | CID 7560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fenuron-TCA [sitem.herts.ac.uk]

- 7. hpc-standards.com [hpc-standards.com]

- 8. FENURON | 101-42-8 [amp.chemicalbook.com]

- 9. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 10. umwelt-online.de [umwelt-online.de]

An In-depth Technical Guide to Fenuron-d5 (CAS Number: 1219802-06-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fenuron-d5, a deuterated isotropic analog of the herbicide Fenuron. Given the limited availability of in-depth technical data for this compound, this guide also includes relevant information on the parent compound, Fenuron, to provide a more complete context for its properties and applications. This compound is primarily utilized as an internal standard in analytical and research settings, particularly in mass spectrometry-based methods for the quantification of Fenuron.

Physicochemical and Analytical Data

Quantitative data for this compound and its non-deuterated parent compound, Fenuron, are summarized below. This information is critical for analytical method development, environmental monitoring, and toxicological studies.

Table 1: Physicochemical Properties of this compound and Fenuron

| Property | This compound | Fenuron |

| CAS Number | 1219802-06-8[1][2] | 101-42-8[3] |

| Molecular Formula | C₉H₇D₅N₂O[1] | C₉H₁₂N₂O[4] |

| Molecular Weight | 169.24 g/mol [1] | 164.20 g/mol [3] |

| Synonyms | N,N-Dimethyl-N'-(phenyl-d5)urea, 1,1-dimethyl-3-(phenyl-d5)urea | 1,1-Dimethyl-3-phenylurea, N,N-Dimethyl-N'-phenylurea |

| Appearance | Solid | White, crystalline solid |

| Isotopic Enrichment | Typically ≥98 atom % D | Not Applicable |

Table 2: Analytical Data for Fenuron

| Parameter | Value | Reference |

| Melting Point | 131-133 °C | [3] |

| Water Solubility | 3.85 g/L at 25 °C | [3] |

| LogP | 1.0 | [3] |

| Vapor Pressure | 0.002 Pa at 60 °C | |

| Henry's Law Constant | 9.71 x 10⁻¹⁰ atm-cu m/mole at 25 °C (estimated) |

Mechanism of Action (Fenuron)

Fenuron, and by extension this compound, belongs to the phenylurea class of herbicides. The primary mechanism of action for these compounds is the inhibition of photosynthesis. Specifically, Fenuron blocks the electron transport chain in Photosystem II (PSII) by binding to the D1 protein. This disruption prevents the flow of electrons from plastoquinone QA to QB, leading to a halt in ATP and NADPH production, ultimately causing plant death.[4][5][6][7]

Metabolic Pathways (Fenuron)

The metabolism of phenylurea herbicides like Fenuron in biological systems, such as in soil microorganisms and animals, primarily involves two main types of reactions: N-demethylation and aromatic hydroxylation.[3] These processes increase the water solubility of the compound, facilitating its excretion. The deuteration on the phenyl ring of this compound makes it a stable internal standard as this part of the molecule is less prone to metabolic alteration compared to the N-methyl groups.

References

- 1. This compound (phenyl-d5) | CAS 1219802-06-8 | LGC Standards [lgcstandards.com]

- 2. cwsabroad.com [cwsabroad.com]

- 3. Fenuron | C9H12N2O | CID 7560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fenuron [sitem.herts.ac.uk]

- 5. Phenylurea herbicides [nies.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. Chloroxuron - Wikipedia [en.wikipedia.org]

The Role of Fenuron-d5 in Elucidating Fenuron Degradation Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the pivotal role of deuterium-labeled Fenuron (Fenuron-d5) in mechanistic studies of its degradation. While Fenuron, a phenylurea herbicide, has been the subject of numerous environmental fate studies, the precise mechanisms of its transformation have been further illuminated through the application of stable isotope-labeled analogues. This document details the synthesis of this compound, outlines its application in discerning degradation pathways—primarily photodegradation and microbial degradation—and explains the fundamental principles of the kinetic isotope effect (KIE) that underpin these investigations. Experimental protocols, data interpretation, and advanced analytical techniques are discussed to provide a comprehensive resource for researchers in environmental science, analytical chemistry, and drug metabolism.

Introduction to Fenuron and its Environmental Fate

Fenuron (1,1-dimethyl-3-phenylurea) is a herbicide historically used for the control of woody plants and broadleaf weeds. Its persistence and potential for mobility in soil and water have necessitated a thorough understanding of its environmental degradation pathways. The primary routes of Fenuron degradation are microbial metabolism and photodegradation, leading to a variety of transformation products. Elucidating these pathways is crucial for assessing its environmental impact and developing effective remediation strategies.

Stable isotope labeling, particularly with deuterium, has emerged as a powerful tool in such mechanistic studies. This compound, in which one or more hydrogen atoms are replaced by deuterium, serves as a valuable tracer to follow the fate of the molecule and to probe the rate-limiting steps of its degradation reactions.

Synthesis of this compound

The synthesis of deuterated phenylurea herbicides can be achieved through several synthetic routes. A common method involves the reaction of a corresponding isocyanate with a deuterated amine. For this compound, where the deuterium labels are on the methyl groups, the synthesis would typically involve the reaction of phenyl isocyanate with deuterated dimethylamine (dimethyl-d6-amine).

A general synthetic scheme is presented below:

The Gold Standard: A Technical Guide to Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, achieving accuracy and precision is paramount. This technical guide delves into the core of a critical tool for robust analytical measurement: the deuterated internal standard. This document provides an in-depth exploration of the principles, applications, and best practices associated with the use of these powerful analytical surrogates, with a focus on their role in drug development and clinical research.

The Fundamental Principle: Isotope Dilution Mass Spectrometry

At the heart of using deuterated standards lies the principle of isotope dilution mass spectrometry (IDMS). This technique relies on the addition of a known quantity of an isotopically labeled version of the analyte of interest (the internal standard) to a sample prior to any sample preparation and analysis. The underlying assumption is that the isotopically labeled standard will behave identically to the native analyte throughout the entire analytical process, from extraction and chromatography to ionization and detection.

By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, any variations in sample preparation, matrix effects, or instrument response can be effectively normalized. This leads to a significant improvement in the accuracy and precision of a quantitative assay.[1] Deuterated standards are chemically identical to their non-deuterated counterparts, with the only difference being the substitution of one or more hydrogen atoms with deuterium.[1] This subtle mass change allows the mass spectrometer to differentiate between the analyte and the internal standard, while their identical chemical properties ensure they co-elute during chromatography and experience similar ionization efficiencies.[1]

Advantages of Employing Deuterated Internal Standards

The use of deuterated internal standards in mass spectrometry offers a multitude of advantages that are critical for the rigorous demands of pharmaceutical and bioanalytical research:

-

Compensation for Matrix Effects: Biological matrices, such as plasma, urine, and tissue homogenates, are complex mixtures that can significantly impact the ionization of an analyte, leading to ion suppression or enhancement. Because the deuterated standard is chemically identical to the analyte, it experiences the same matrix effects.[1] The ratio of the analyte to the internal standard remains constant, thus mitigating the impact of these effects on the final quantitative result.

-

Correction for Sample Loss: During multi-step sample preparation procedures, some amount of the analyte may be lost. The deuterated internal standard, having been added at the beginning, is subject to the same losses. By normalizing to the internal standard, these losses are accounted for, leading to a more accurate determination of the original analyte concentration.[1]

-

Improved Precision and Accuracy: By correcting for variability in sample handling, matrix effects, and instrument response, deuterated internal standards significantly enhance the precision and accuracy of quantitative assays.[2] This is particularly crucial in regulated environments, such as clinical trials, where data integrity is of utmost importance.

-

Enhanced Method Robustness: Assays that incorporate deuterated internal standards are generally more robust and less susceptible to day-to-day variations in instrument performance or minor changes in experimental conditions.

Data Presentation: Quantitative Performance of Deuterated Standards

The impact of using a deuterated internal standard on assay performance is evident in the improved precision and accuracy. The following tables summarize quantitative data from various studies, demonstrating the effectiveness of this approach.

Table 1: Comparison of Assay Precision with and without a Deuterated Internal Standard for the Analysis of Sirolimus

| Internal Standard Used | Interpatient Assay Imprecision (CV%) |

| Deuterated Sirolimus (SIR-d3) | 2.7% - 5.7% |

| Desmethoxyrapamycin (DMR) - Structural Analog | 7.6% - 9.7% |

Data adapted from a study evaluating a high-throughput HPLC-ESI-MS/MS method for sirolimus quantification.[3]

Table 2: Intra- and Inter-Assay Precision and Accuracy for the Quantification of Immunosuppressants Using Deuterated Internal Standards

| Analyte | Intra-Assay CV (%) | Intra-Assay Accuracy (%) | Inter-Assay CV (%) | Inter-Assay Accuracy (%) |

| Cyclosporine A | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 |

| Tacrolimus | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 |

| Sirolimus | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 |

| Everolimus | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 |

| Mycophenolic Acid | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 |

Data from a validation study of an LC-MS/MS method for determining five immunosuppressants.[2]

Experimental Protocols: A Step-by-Step Guide

The following provides a generalized, yet detailed, experimental protocol for the quantitative analysis of a small molecule drug in human plasma using a deuterated internal standard and LC-MS/MS.

4.1. Materials and Reagents

-

Analyte of interest (certified reference material)

-

Deuterated internal standard (certified reference material)

-

Human plasma (with appropriate anticoagulant)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (or other appropriate mobile phase modifier)

-

Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

-

Reconstitution solvent (e.g., 50:50 methanol:water)

4.2. Preparation of Stock and Working Solutions

-

Stock Solutions: Accurately weigh and dissolve the analyte and deuterated internal standard in an appropriate solvent (e.g., methanol) to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL).

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a suitable solvent to create calibration standards spanning the desired concentration range.

-

Internal Standard Working Solution: Prepare a working solution of the deuterated internal standard at a fixed concentration that will be added to all samples, calibration standards, and quality control samples.

4.3. Sample Preparation: Protein Precipitation

-

Sample Aliquoting: Aliquot a fixed volume of plasma samples, calibration standards, and quality control samples (e.g., 100 µL) into microcentrifuge tubes.

-

Internal Standard Spiking: Add a precise volume of the internal standard working solution to each tube.

-

Protein Precipitation: Add a larger volume of the cold protein precipitation solvent (e.g., 300 µL of acetonitrile with 0.1% formic acid) to each tube.

-

Vortexing: Vortex the tubes vigorously for a set period (e.g., 1 minute) to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for a specified time (e.g., 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

-

Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried residue in a specific volume of the reconstitution solvent (e.g., 100 µL).

-

Analysis: Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.

4.4. LC-MS/MS Analysis

-

Chromatographic Separation: Inject a small volume of the reconstituted sample (e.g., 5 µL) onto a suitable HPLC or UHPLC column. Develop a gradient elution method to achieve chromatographic separation of the analyte from other matrix components.

-

Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

-

Data Acquisition and Processing: Acquire the data and use the instrument's software to integrate the peak areas for both the analyte and the internal standard. Calculate the analyte concentration in the unknown samples by using the response ratio (analyte peak area / internal standard peak area) and the calibration curve generated from the standards.

Mandatory Visualizations: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key workflows and concepts related to the use of deuterated standards in mass spectrometry.

Caption: General experimental workflow for quantitative analysis using a deuterated internal standard.

Caption: Logical relationship demonstrating how deuterated standards correct for analytical variability.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry, particularly within the demanding fields of drug development and clinical research. Their ability to accurately and precisely correct for a wide range of analytical variables makes them the gold standard for quantitative bioanalysis. By understanding the fundamental principles of their use, adhering to rigorous experimental protocols, and appreciating their impact on data quality, researchers can ensure the generation of reliable and defensible results. This technical guide provides a foundational understanding to empower scientists in leveraging the full potential of deuterated standards in their analytical endeavors.

References

Methodological & Application

Application Note: Fenuron-d5 as an Internal Standard for Herbicide Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of herbicide residues in environmental and agricultural samples is crucial for ensuring food safety and monitoring environmental contamination. Phenylurea herbicides, such as fenuron, are widely used and their detection at trace levels requires sensitive and reliable analytical methods.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a preferred technique for this purpose due to its high selectivity and sensitivity.[2][3] However, matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix, can significantly impact the accuracy and precision of LC-MS/MS analysis.[3][4]

The use of an internal standard (IS) is a widely accepted strategy to compensate for matrix effects and variations in sample preparation and instrument response.[2][4][5] An ideal internal standard should have physicochemical properties very similar to the analyte of interest but be distinguishable by the mass spectrometer. Stable isotope-labeled (SIL) internal standards, such as Fenuron-d5, are considered the gold standard for LC-MS/MS-based quantification.[2][3] this compound, with five deuterium atoms on the phenyl ring, co-elutes with unlabeled fenuron and experiences similar matrix effects and ionization efficiency, leading to highly accurate and precise quantification.[6][7]

This application note provides a detailed protocol for the use of this compound as an internal standard for the analysis of fenuron and other phenylurea herbicides in various matrices using LC-MS/MS.

Principle of Internal Standard Use

The internal standard is added at a known concentration to all samples, calibration standards, and quality control samples before sample processing.[2][8] The ratio of the analyte peak area to the internal standard peak area is then plotted against the analyte concentration to create a calibration curve. This ratiometric approach corrects for variations in sample extraction recovery, injection volume, and instrument response.

Experimental Workflow for Herbicide Analysis using this compound

Caption: Workflow for herbicide analysis using an internal standard.

Experimental Protocols

Materials and Reagents

-

Fenuron and other herbicide standards (Purity >98%)

-

This compound (phenyl-d5) internal standard solution (e.g., 100 µg/mL in Acetonitrile)[6]

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Trisodium citrate dihydrate

-

Disodium hydrogen citrate sesquihydrate

-

Primary secondary amine (PSA) sorbent

-

0.22 µm syringe filters

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of fenuron and other target herbicides by dissolving the pure standard in methanol.

-

Working Standard Mixture (10 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions in acetonitrile.

-

Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile to obtain a working concentration. A 10 µL addition of this solution to a 1 mL final sample volume results in a concentration of 10 ng/mL.[2]

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective technique for extracting pesticide residues from various matrices.[9][10]

-

Homogenization: Weigh 10 g of the homogenized sample (e.g., soil, fruit, vegetable) into a 50 mL centrifuge tube. For water samples, use a 10 mL aliquot.

-

Internal Standard Spiking: Add a known amount of the this compound working solution to each sample.

-

Extraction:

-

Add 10 mL of acetonitrile to the tube.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥4000 rpm for 5 minutes.[11]

-

-

Dispersive SPE Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing d-SPE cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg PSA).

-

Vortex for 30 seconds.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

-

Final Extract:

-

Take an aliquot of the cleaned supernatant.

-

Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (UHPLC/HPLC) system.[2]

-

Chromatographic Conditions (Representative):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for equilibration.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for fenuron and this compound must be optimized.

-

Data Presentation

Table 1: Representative LC-MS/MS MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Fenuron | 165.1 | 72.1 (Quantifier) | 20 |

| 165.1 | 46.1 (Qualifier) | 25 | |

| This compound (IS) | 170.1 | 72.1 (Quantifier) | 20 |

| 170.1 | 46.1 (Qualifier) | 25 | |

| Note: These values are illustrative and require optimization on the specific instrument used. |

Table 2: Method Validation Data for Herbicide Analysis using a Deuterated Internal Standard

The following data represents typical performance characteristics for a validated LC-MS/MS method for herbicide analysis using a stable isotope-labeled internal standard.[4][10][12]

| Parameter | Performance Metric |

| Linearity (R²) | > 0.995 |

| Range | 0.5 - 500 ng/mL |

| Accuracy (Recovery %) | 80 - 115% |

| Precision (RSD %) | < 15% |

| Limit of Quantification (LOQ) | 0.5 - 5 µg/kg (matrix dependent) |

| Matrix Effect (%) | 90 - 110% (with IS correction) |

| RSD: Relative Standard Deviation |

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of fenuron and related herbicides in complex matrices. Its chemical similarity to the analyte ensures effective compensation for matrix effects and procedural variations, leading to high-quality data that meets stringent regulatory requirements. The detailed protocol and performance characteristics presented in this application note serve as a comprehensive guide for researchers and scientists in the field of environmental and food safety analysis. The adoption of stable isotope-labeled internal standards like this compound is essential for achieving the highest level of accuracy and precision in chromatographic analysis.[2][3]

References

- 1. Fenuron [sitem.herts.ac.uk]

- 2. lcms.cz [lcms.cz]

- 3. researchgate.net [researchgate.net]

- 4. Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard [mdpi.com]

- 5. pubs.usgs.gov [pubs.usgs.gov]

- 6. Fenuron D5 (phenyl D5) 100 µg/mL in Acetonitrile [lgcstandards.com]

- 7. This compound (phenyl-d5) | CAS 1219802-06-8 | LGC Standards [lgcstandards.com]

- 8. eurl-pesticides.eu [eurl-pesticides.eu]

- 9. researchgate.net [researchgate.net]

- 10. ajchem-a.com [ajchem-a.com]

- 11. Development of an analytical method for multi-residue quantification of 18 anthelmintics in various animal-based food products using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development and validation of two analytical strategies for the determination of glucosides of acidic herbicides in cereals and oilseed matrices - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity Quantification of Fenuron in Environmental Samples using LC-MS/MS with Fenuron-d5 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the herbicide Fenuron in environmental matrices. The use of a stable isotope-labeled internal standard, Fenuron-d5, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, providing excellent analyte recovery and sample cleanup. This method is suitable for routine monitoring of Fenuron in environmental samples such as soil and water.

Introduction

Fenuron (1,1-dimethyl-3-phenylurea) is a phenylurea herbicide used for the control of woody plants and broadleaf weeds.[1] Its potential for environmental contamination necessitates sensitive and reliable analytical methods for its detection and quantification in various matrices. LC-MS/MS has become the technique of choice for pesticide residue analysis due to its high selectivity and sensitivity.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification as it closely mimics the behavior of the analyte during sample preparation and analysis, thus compensating for any losses or matrix-induced signal suppression or enhancement.[4] This application note provides a comprehensive protocol for the development and application of an LC-MS/MS method for Fenuron analysis using this compound.

Experimental Protocols

Materials and Reagents

-

Fenuron analytical standard

-

This compound (phenyl-d5) internal standard[5]

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

Sample Preparation: QuEChERS Protocol for Soil Samples

-

Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile and 10 µL of a 1 µg/mL this compound internal standard solution.

-

Vortex the tube vigorously for 1 minute.

-

Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

-

Immediately shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.[6][7]

-

Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent.

-

Vortex for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.

-